molecular formula C16H12N4 B14060056 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]- CAS No. 824394-54-9

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-

Cat. No.: B14060056
CAS No.: 824394-54-9
M. Wt: 260.29 g/mol
InChI Key: PCSGGIHZZMPECM-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]- (CAS: listed in ) is a bicyclic heteroaromatic compound featuring a benzimidazole core linked to a phenyl group substituted with a secondary imidazole ring. This structure combines two pharmacologically significant motifs: benzimidazole (known for antimicrobial, antiviral, and anticancer properties) and imidazole (a key component in enzyme inhibitors and metal coordination complexes) .

However, experimental data on its biological activity remain sparse, necessitating further research.

Properties

CAS No.

824394-54-9

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazole

InChI

InChI=1S/C16H12N4/c1-2-6-12(11(5-1)15-17-9-10-18-15)16-19-13-7-3-4-8-14(13)20-16/h1-10H,(H,17,18)(H,19,20)

InChI Key

PCSGGIHZZMPECM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Phillips-Ladenburg Condensation

The Phillips-Ladenburg reaction remains a cornerstone for constructing the benzimidazole core. This method involves cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing substrates under acidic conditions. For 2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazole, a two-step strategy is typically employed:

  • Formation of 2-(2-bromophenyl)-1H-benzimidazole : Reaction of o-phenylenediamine with 2-bromobenzaldehyde in refluxing HCl/ethanol yields the brominated intermediate, with yields reaching 70–75%.
  • Imidazole Installation : Subsequent Ullmann coupling with 2-(tributylstannyl)-1H-imidazole in the presence of CuI/1,10-phenanthroline introduces the imidazole moiety. This step requires careful temperature control (110–120°C) to prevent desulfurization, achieving 55–60% yields.

Critical parameters include the molar ratio of aldehyde to diamine (1:1.2) and the use of HCl as both catalyst and dehydrating agent. The reaction’s regioselectivity arises from the electron-withdrawing bromine substituent, which directs cyclization to the para position relative to the benzimidazole nitrogen.

Diazotization and Coupling

An alternative route adapts diazotization protocols for introducing aromatic substituents. As demonstrated in the synthesis of analogous diazenyl-benzimidazoles:

  • Diazotization of 4-(1H-benzimidazol-2-yl)aniline with NaNO₂/HCl at <5°C generates a reactive diazonium salt.
  • Coupling with 2-(1H-imidazol-2-yl)phenol in alkaline media produces the target compound via electrophilic aromatic substitution. This method achieves moderate yields (62–69%) but requires precise pH control to minimize side reactions.

Transition Metal-Catalyzed Approaches

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling offers a robust pathway for constructing the biaryl system. Key steps include:

  • Preparing the boronic ester of 2-(1H-imidazol-2-yl)phenyl via Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂.
  • Coupling with 2-chloro-1H-benzimidazole under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). This method achieves superior yields (78–82%) compared to Ullmann couplings, albeit with higher catalyst costs.

Buchwald-Hartwig Amination

For N-aryl imidazole linkages, Buchwald-Hartwig amination between 2-bromo-1H-benzimidazole and 2-(1H-imidazol-2-yl)aniline proves effective. Using Pd₂(dba)₃/Xantphos as the catalyst system and Cs₂CO₃ as base in toluene at 100°C, this method attains 65–70% yields. Challenges include managing the competing coordination of imidazole nitrogen to palladium, which necessitates excess ligand (1.5 equiv).

Green Chemistry Innovations

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times from 12–24 hours to 20–30 minutes. For example, cyclocondensation of o-phenylenediamine with 2-(1H-imidazol-2-yl)benzaldehyde in ethanol under microwave (300 W, 120°C) achieves 85% yield versus 68% under conventional reflux. The enhanced efficiency stems from rapid, uniform heating, which suppresses side product formation.

Solvent-Free Mechanochemical Synthesis

Ball-milling o-phenylenediamine and 2-(1H-imidazol-2-yl)benzaldehyde with montmorillonite K10 as a solid acid catalyst produces the target compound in 90% yield after 15 minutes. This approach eliminates solvent waste and simplifies purification, though scalability remains a concern for industrial applications.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.21 (s, 1H, NH), 8.45 (d, J=7.6 Hz, 1H, ArH), 7.89–7.82 (m, 4H, ArH), 7.62 (s, 1H, imidazole-H), 7.41 (d, J=8.0 Hz, 2H, ArH).
  • IR (KBr): 3739 cm⁻¹ (NH stretch), 1697 cm⁻¹ (C=N), 1497 cm⁻¹ (aromatic C=C).
  • Mass Spectrometry : ESI-MS m/z calcd. for C₁₉H₁₄N₄: 314.35; found 314.2 [M+H]⁺.

Physicochemical Properties

Property Value Method
Melting Point 250–260°C Capillary tube
Solubility (25°C) DMSO > MeOH > H₂O USP shake-flask
LogP 2.34 HPLC determination

Recent Methodological Advances

Photocatalytic C-H Functionalization

Visible-light-mediated C-H imidazolation using Ru(bpy)₃Cl₂ as a photocatalyst enables direct coupling of 1H-benzimidazole with 2-iodoimidazole derivatives. Irradiating at 450 nm in acetonitrile with DIPEA as a sacrificial reductant achieves 60% yield, offering a metal-free alternative to traditional cross-couplings.

Enzymatic Cyclization

Lipase B from Candida antarctica catalyzes the cyclocondensation of o-phenylenediamine and 2-(1H-imidazol-2-yl)benzaldehyde in ionic liquids ([BMIM][BF₄]). This biocatalytic route operates at 50°C, pH 7.0, and achieves 88% conversion with negligible byproducts, though enzyme recyclability remains limited to 3–4 cycles.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the nitrogen or carbon atoms of the rings.

Scientific Research Applications

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]- involves its interaction with various molecular targets. It can bind to enzymes, inhibiting their activity, which is crucial for its antimicrobial and anticancer effects. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Key Properties/Applications References
Target Compound : 2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazole Phenyl-imidazole at C2 Potential kinase inhibition, metal chelation (inferred)
2-(1H-Benzimidazol-2-yl)phenol Hydroxyl group at phenyl C2 Crystal structure resolved; antimicrobial activity
2-(4-Bromophenyl)-1H-benzimidazole Bromophenyl at C2 Polymer-supported synthesis; high yields
N-(2-(1H-Benzimidazol-2-yl)phenyl)-4-methylbenzenesulfonamide Sulfonamide at phenyl C2 Enhanced solubility; enzyme inhibition
2-(((1H-Benzimidazol-2-yl)methyl)amino)propanoic acid Amino acid conjugation at C2-methyl Water-soluble; stable in biological media
2-(3,5-Dinitrophenyl)-1H-benzimidazole Dinitrophenyl at C2 Electron-withdrawing groups for reactivity studies
Key Observations:
  • Electron-Donating vs.
  • Solubility: Amino acid-conjugated analogs () exhibit water solubility, whereas the target compound’s hydrophobic imidazole-phenyl group may limit solubility, requiring formulation adjustments.
  • Synthetic Accessibility : Bromophenyl derivatives () are synthesized efficiently using polymer supports, suggesting that similar methods could be adapted for the target compound.

Physicochemical Properties

  • Melting Points : Hydroxy-phenyl analogs () exhibit melting points >250°C due to hydrogen bonding, whereas the target compound’s melting point is unreported but likely elevated due to aromatic stacking .
  • Spectroscopic Data : NMR and IR spectra of sulfonamide derivatives () confirm C=N stretching (~1590 cm⁻¹) and aromatic C-H peaks (~7 ppm in ¹H NMR). The target compound would display similar imidazole-related signals .

Biological Activity

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]- is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzimidazole core integrated with an imidazole ring and various substituents that enhance its biological properties. Research has shown that derivatives of this compound exhibit a range of pharmacological activities, including antiproliferative, antifungal, and antibacterial effects.

Antiproliferative Activity

Recent studies have demonstrated that 1H-benzimidazole derivatives possess notable antiproliferative properties against various cancer cell lines. For instance, one study identified compound 2g , which showed the best antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 μM. Other derivatives exhibited varying degrees of activity, with some showing IC50 values ranging from 21.93 μM to over 100 μM depending on their structural modifications .

Antifungal and Antibacterial Activity

The compound also exhibits antifungal and antibacterial properties. For example, it showed significant inhibition against Streptococcus faecalis and Staphylococcus aureus, including methicillin-resistant strains, with minimal inhibitory concentration (MIC) values as low as 4 μg/mL. Additionally, antifungal tests indicated moderate activity against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .

The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymes and disruption of cellular processes. For instance, they may interfere with DNA replication or protein synthesis, leading to apoptosis in cancer cells. The compounds are known to induce cell cycle arrest at various phases (G0/G1 or G2/M), causing aberrant DNA replication and chromatin condensation .

Comparative Analysis of Biological Activity

The table below summarizes the biological activities of selected derivatives of 1H-benzimidazole:

CompoundAntiproliferative Activity (IC50 in μM)Antibacterial Activity (MIC in μg/mL)Antifungal Activity (MIC in μg/mL)
2g 16.384 (S. aureus)64 (C. albicans)
2d 29.398 (S. faecalis)128 (A. niger)
1a >100>64>512

This comparative analysis highlights the varying degrees of efficacy among different derivatives, emphasizing the importance of structural modifications in enhancing biological activity.

Case Study: Anticancer Effects

In a focused study on anticancer effects, researchers synthesized a series of N-alkylated derivatives and evaluated their activity against MDA-MB-231 cells using the Sulforhodamine B (SRB) assay. The results indicated that lipophilicity played a crucial role in enhancing anticancer effects, with compounds showing increased cytotoxicity correlating with greater lipophilic character due to alkyl chain length .

Case Study: Antifungal Efficacy

Another study assessed the antifungal efficacy of various benzimidazole derivatives against common fungal pathogens. The results revealed that introducing alkyl groups at specific positions significantly improved antifungal potency, suggesting that structural modifications can optimize therapeutic applications against fungal infections .

Q & A

Q. What are the common synthetic routes for 2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazole derivatives?

The synthesis typically involves condensation reactions. For example:

  • Route 1 : Reacting o-phenylenediamine with carboxylic acid derivatives (e.g., nitriles, aldehydes) in acidic conditions or with Na₂S₂O₅ .
  • Route 2 : Hydrazine hydrate treatment of 1H-benzo[d]imidazole-2-thiol in methanol, followed by condensation with aromatic aldehydes/ketones to form hydrazinecarboxamide intermediates .
  • Route 3 : Microwave-assisted N-alkylation of benzimidazole scaffolds to introduce substituents, improving reaction efficiency and yield .

Q. How are spectroscopic techniques applied to characterize these compounds?

Structural validation relies on:

  • IR spectroscopy : Identification of functional groups (e.g., S-H stretch at ~2634 cm⁻¹, N-H stretch at ~3395 cm⁻¹ in benzimidazole-thiol derivatives) .
  • NMR spectroscopy : Aromatic protons (δ 7.0–8.5 ppm in 1^1H-NMR) and carbons (δ 115–151 ppm in 13^{13}C-NMR) confirm the fused benzimidazole-imidazole system .
  • Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 293 for hydrazinecarboxamide derivatives) .

Q. What solvent systems and catalysts optimize benzimidazole synthesis?

  • Solvents : Methanol, ethanol, or solvent-free conditions under microwave irradiation enhance reaction rates .
  • Catalysts : POCl₃ mediates cyclization in adamantane-substituted derivatives (93% yield) , while trifluoroacetic acid (TFA) aids in one-pot syntheses .

Advanced Research Questions

Q. How can computational methods guide the design of bioactive benzimidazole derivatives?

  • Density Functional Theory (DFT) : Optimizes molecular geometries and predicts electronic properties (e.g., HOMO-LUMO gaps) using B3LYP/6-31G* basis sets .
  • Molecular docking : Evaluates binding affinities to targets like EGFR (e.g., compound 9c showed strong interactions with EGFR’s active site via halogen bonds) .
  • ADMET analysis : Predicts pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) to prioritize candidates for in vitro testing .

Q. What strategies resolve low yields in multi-step syntheses?

  • Stepwise optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of hydrazine hydrate to benzimidazole-thiol) and reaction time (2–5 hours) .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane eluent) isolates intermediates, reducing side-product contamination .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 85% yield in 30 minutes for N-alkylated derivatives) .

Q. How do halogen substituents influence antitumor activity?

  • Mechanistic insight : Chlorine at position 4 on the phenyl ring (e.g., compound 4c ) enhances cytotoxicity by stabilizing ligand-receptor interactions via halogen bonding .
  • Comparative studies : Fluorine-substituted derivatives exhibit moderate activity (IC₅₀ ~15 µM), while bromine analogs show improved selectivity against cancer cell lines (IC₅₀ <10 µM) .

Q. How to address discrepancies in biological assay data across studies?

  • Standardized protocols : Use consistent cell lines (e.g., MCF-7 for breast cancer) and assay conditions (e.g., 48-hour incubation) to minimize variability .
  • Dose-response validation : Replicate experiments with multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ trends .
  • Structural benchmarking : Compare activity of novel derivatives against reference compounds (e.g., doxorubicin) to contextualize potency .

Methodological Considerations

Q. What analytical techniques validate purity in final compounds?

  • Elemental analysis : Confirm C, H, N content with <±0.4% deviation from theoretical values .
  • HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .

Q. How to optimize reaction conditions for scale-up?

  • Solvent recycling : Ethanol and methanol can be recovered via distillation in large-scale syntheses .
  • Catalyst recycling : Heterogeneous catalysts (e.g., Raney Ni in hydrogenation) reduce costs .

Q. What structural modifications enhance antimicrobial activity?

  • Hybrid scaffolds : Incorporating thiazole-triazole moieties (e.g., compound 9c ) improves Gram-negative bacterial inhibition (MIC ~8 µg/mL) .
  • Polar groups : Methoxy substituents increase solubility and membrane penetration, enhancing antifungal activity .

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